methyl 4-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate
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Overview
Description
Methyl 4-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with a unique structure that includes a pyrrole ring, a chlorobenzoyl group, and an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multiple steps. One common method involves the reaction of (4-chlorobenzoyl)pyruvic acid methyl ester with a mixture of aromatic aldehyde and 4-aminobenzoic acid ethyl ester in glacial acetic acid . This reaction yields ethyl 4-[5-aryl-3-hydroxy-2-oxo-4-(4-chlorobenzoyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoates, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium complexes for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 4-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 4-[5-aryl-3-hydroxy-4-(4-chlorobenzoyl)-2-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoates
Uniqueness
Methyl 4-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.
Properties
IUPAC Name |
methyl 4-[(3E)-3-[(4-chlorophenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO6/c1-31-24(30)16-6-4-14(5-7-16)20-19(21(27)15-8-10-17(25)11-9-15)22(28)23(29)26(20)13-18-3-2-12-32-18/h4-11,18,20,27H,2-3,12-13H2,1H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAHJFWYUQWONV-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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